molecular formula C28H23ClF3NO5 B12538413 Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)-

Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)-

Cat. No.: B12538413
M. Wt: 545.9 g/mol
InChI Key: QTNLJMSTDKBAOB-UHFFFAOYSA-N
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Description

Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a butanoic acid backbone and several functional groups such as chlorobenzoyl, methyl, and trifluoromethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)- involves multiple steps, starting from the preparation of intermediate compounds. The process typically includes:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone or aldehyde.

    Introduction of Functional Groups: The chlorobenzoyl, methyl, and trifluoromethoxy groups are introduced through various substitution reactions.

    Coupling Reactions: The final step involves coupling the indole core with the butanoic acid derivative using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)-
  • 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid

Uniqueness

Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)- is unique due to its specific combination of functional groups and its complex molecular structure

Properties

Molecular Formula

C28H23ClF3NO5

Molecular Weight

545.9 g/mol

IUPAC Name

2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]methyl]phenoxy]butanoic acid

InChI

InChI=1S/C28H23ClF3NO5/c1-3-24(27(35)36)37-20-6-4-5-17(13-20)15-33-16(2)25(26(34)18-7-9-19(29)10-8-18)22-12-11-21(14-23(22)33)38-28(30,31)32/h4-14,24H,3,15H2,1-2H3,(H,35,36)

InChI Key

QTNLJMSTDKBAOB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC(=C1)CN2C(=C(C3=C2C=C(C=C3)OC(F)(F)F)C(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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